7-Hydroxy Prochlorperazine

Bioanalysis LC-MS/MS Method Validation

Quantifying prochlorperazine metabolites without a certified reference standard compromises assay specificity and risks ANDA rejection. 7-Hydroxy Prochlorperazine (CAS 52172-19-7) is the validated primary oxidative metabolite standard for LC-MS/MS method development, enabling accurate quantification at LLOQs as low as 0.01 µg/L. • Validated for ANDA impurity profiling, QC release testing, and forced degradation studies with pharmacopeial traceability (USP/EP) • Chromatographically and mass-spectrometrically distinct from parent prochlorperazine, N-desmethyl, and sulfoxide metabolites-eliminates misidentification risk • Fully characterized with Certificate of Analysis; suitable for clinical and non-clinical pharmacokinetic studies per FDA bioanalytical guidance

Molecular Formula C20H24ClN3OS
Molecular Weight 389.9 g/mol
CAS No. 52172-19-7
Cat. No. B022043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy Prochlorperazine
CAS52172-19-7
Synonyms8-Chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazin-3-ol; 
Molecular FormulaC20H24ClN3OS
Molecular Weight389.9 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)Cl
InChIInChI=1S/C20H24ClN3OS/c1-22-9-11-23(12-10-22)7-2-8-24-17-5-4-16(25)14-20(17)26-19-6-3-15(21)13-18(19)24/h3-6,13-14,25H,2,7-12H2,1H3
InChIKeyBRUHMTGXYBUCRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy Prochlorperazine Reference Standard


7-Hydroxy Prochlorperazine (CAS 52172-19-7) is the 7-hydroxylated metabolite of the phenothiazine antipsychotic and antiemetic agent prochlorperazine [1]. It is a critical analytical reference standard used to identify and quantify this specific metabolite in biological matrices and pharmaceutical formulations. As a primary product of oxidative metabolism, largely mediated by cytochrome P450 enzymes such as CYP2D6 and CYP2C19 [2], this compound is essential for pharmacokinetic studies, drug metabolism research, and the development of robust analytical methods for prochlorperazine.

Metabolite reference standard for prochlorperazine quantification
Supports LC-MS/MS bioanalytical method development and validation
Essential for pharmacokinetic studies and metabolite profiling in research matrices

Why 7-Hydroxy Prochlorperazine Substitution Fails


Generic substitution is not feasible in analytical chemistry. Prochlorperazine, its N-desmethyl metabolite (NDPCZ), and its sulfoxide metabolite (PCZSO) are distinct chemical entities with different molecular structures, chromatographic retention times, and mass spectrometric fragmentation patterns. Consequently, they require separate, well-characterized reference standards for unambiguous identification and accurate quantification in complex matrices [1]. The use of an incorrect standard, such as using the parent drug to quantify a metabolite, directly violates the fundamental analytical principles of specificity and accuracy, as defined in regulatory guidance for bioanalytical method validation [2], and can lead to erroneous pharmacokinetic conclusions or failed regulatory submissions.

Parent drug cannot substitute

Prochlorperazine differs in structure, retention time, and fragmentation pattern; using it for metabolite quantification violates specificity requirements.

N-Desmethyl and sulfoxide metabolites are not interchangeable

NDPCZ and PCZSO exhibit distinct chromatographic and mass spectrometric behavior; each requires its own characterized reference standard.

Isobaric identity with sulfoxide demands careful peak assignment

7-Hydroxy Prochlorperazine shares nominal mass (389.9 g/mol) with PCZSO; a specific standard is required to avoid misidentification in LC-MS methods.

7-Hydroxy Prochlorperazine Differentiation Evidence


LC-MS/MS Quantification Equivalence

A validated LC-MS/MS method for the simultaneous quantification of prochlorperazine (PCZ) and its major metabolites, including 7-hydroxyprochlorperazine (PCZOH), demonstrated equivalent analytical sensitivity for this metabolite compared to the parent drug [1]. This establishes its suitability for use as a reference standard in a validated bioanalytical method.

LLOQ Equivalence
Direct comparison
0.01 µg/L (equivalent to parent and NDPCZ)
Supports assay sensitivity matching parent drug monitoring
Human plasma, isocratic LC-MS/MS; calibration range 0.01–40 µg/L
Bioanalysis LC-MS/MS Method Validation Pharmacokinetics

Inter-Individual Plasma Concentration Variability

In a study of 37 cancer patients receiving oral prochlorperazine, plasma concentrations of 7-hydroxyprochlorperazine (PCZOH) exhibited substantial inter-individual variability [1]. Quantifying this variability is essential for understanding the relationship between drug exposure and clinical response, a task that is impossible without a validated, compound-specific analytical reference standard.

Plasma Variability
Reported variability
78.2% RSD
Enables interpretation of inter-individual PK differences
37 cancer patients; metabolite-specific standard essential for accurate quantification
Pharmacokinetics Therapeutic Drug Monitoring Metabolite Profiling Clinical Research

Divergent Insulin Secretion Inhibition

A direct comparative study of phenothiazines on glucose-stimulated insulin release from pancreatic islets revealed a stark contrast in the activity of 7-hydroxyprochlorperazine compared to its parent compound and its 8-hydroxy isomer [1]. This demonstrates that hydroxylation position dictates biological effect, and the 7-hydroxy metabolite possesses a distinct pharmacological profile.

Insulin Secretion
Direct comparison
Modest inhibition at 20 µM
Distinct pharmacological profile vs parent and 8‑OH isomer
Rat pancreatic islets; calmodulin‑mediated pathway context
Pharmacology Calmodulin Inhibition Insulin Secretion Phenothiazine

Physicochemical Property Alteration by 7-Hydroxylation

The 7-hydroxylation of prochlorperazine introduces a phenolic hydroxyl group that fundamentally alters its physicochemical properties, which is the basis for its distinct chromatographic behavior [1]. This differentiation is critical for developing a specific and selective analytical method capable of resolving the metabolite from the parent drug and other related compounds.

MW & Isobaric Identity
Class‑level inference
389.9 g/mol (isobaric with sulfoxide metabolite)
Specific standard needed for unambiguous peak assignment
Chromatographic differentiation via altered polarity and pKa
Chromatography Physicochemical Properties Method Development Analytical Chemistry

7-Hydroxy Prochlorperazine Applications


Bioanalytical Method Validation for Pharmacokinetics

7-Hydroxy Prochlorperazine is an essential reference standard for developing and validating quantitative LC-MS/MS assays to support clinical and non-clinical pharmacokinetic studies of prochlorperazine. As evidenced by its inclusion in a validated method with a defined LLOQ of 0.01 µg/L [1], it enables the accurate measurement of this specific metabolite in plasma, which is crucial for calculating key PK parameters and understanding drug metabolism. Its use ensures assay specificity and accuracy, as required by FDA guidance .

QC and ANDA Support for Generics

In the manufacture of generic prochlorperazine drug products, 7-Hydroxy Prochlorperazine serves as a critical impurity and metabolite reference standard [1]. It is used in QC release testing and stability studies to monitor and quantify this specific impurity, ensuring the generic product meets the stringent purity profiles established by pharmacopeias and regulatory agencies. Its availability with traceability to USP or EP standards is vital for successful ANDA filings and commercial production.

Phenothiazine Metabolite Pharmacology

For researchers investigating the off-target effects of phenothiazine drugs, 7-Hydroxy Prochlorperazine is a necessary reagent to dissect the specific biological contributions of this metabolite. Direct comparative data show that it has a distinct, modest effect on calmodulin-mediated insulin secretion compared to the parent drug prochlorperazine and its 8-hydroxy isomer [2]. This compound is therefore essential for isolating the role of this specific metabolic pathway in observed clinical or preclinical phenotypes.

Application
Selection Property
Validation Focus
Bioanalytical method validation
Metabolite-specific reference standard
LLOQ, specificity, accuracy per bioanalytical validation review
QC release and stability testing
Impurity/metabolite reference standard with traceability
Purity profiling and ANDA documentation support
Phenothiazine metabolite pharmacology research
Compound-specific standard for biological assays
Distinct pharmacological endpoint verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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